7-Phenylnaphthalen-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

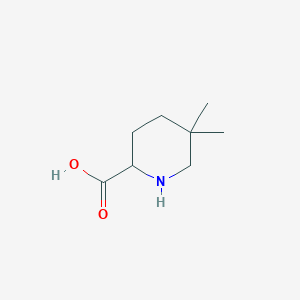

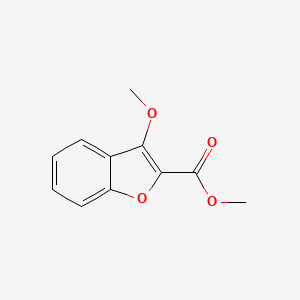

7-Phenylnaphthalen-2-amin ist eine organische Verbindung mit der Summenformel C16H13N. Es ist ein Derivat von Naphthalin, bei dem eine Aminogruppe am zweiten Kohlenstoffatom des Naphthalinrings und eine Phenylgruppe am siebten Kohlenstoffatom angebracht sind. Diese Verbindung ist bekannt für ihre Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Industrie.

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 7-Phenylnaphthalen-2-amin beinhaltet typischerweise die Reaktion von 2-Naphthylamin mit einem Phenylierungsmittel. Eine gängige Methode ist die Kondensation von 2-Naphthylamin mit Benzol in Gegenwart eines Katalysators wie Aluminiumchlorid (Friedel-Crafts-Alkylierung). Die Reaktionsbedingungen beinhalten in der Regel das Erhitzen des Gemisches auf einen Temperaturbereich von 80-100 °C.

Industrielle Produktionsmethoden: Die industrielle Produktion von 7-Phenylnaphthalen-2-amin verwendet häufig ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochdruckreaktoren und kontinuierlichen Fließsystemen, um eine effiziente Produktion zu gewährleisten. Die Reinheit des Endprodukts wird typischerweise durch Umkristallisation und Reinigungstechniken verbessert.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylnaphthalen-2-amine typically involves the reaction of 2-naphthylamine with a phenylating agent. One common method is the condensation of 2-naphthylamine with benzene in the presence of a catalyst such as aluminum chloride (Friedel-Crafts alkylation). The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically enhanced through recrystallization and purification techniques.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-Phenylnaphthalen-2-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können sie in gesättigtere Aminderivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Naphthalinring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Brom (Br2) und Salpetersäure (HNO3) werden für Halogenierungs- bzw. Nitrierungsreaktionen verwendet.

Hauptprodukte:

Oxidation: Produziert Naphthochinone.

Reduktion: Liefert gesättigtere Aminderivate.

Substitution: Ergibt halogenierte oder nitrierte Naphthalinderivate.

Wissenschaftliche Forschungsanwendungen

7-Phenylnaphthalen-2-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese von Farbstoffen, Pigmenten und anderen organischen Verbindungen verwendet.

Biologie: Untersucht auf seine potenziellen antimikrobiellen und anticancerogenen Eigenschaften.

Medizin: Für seine Rolle in der Arzneimittelentwicklung erforscht, insbesondere bei der Entwicklung von Molekülen mit spezifischen biologischen Aktivitäten.

Industrie: Wird bei der Herstellung von Antioxidantien und Stabilisatoren für Gummi und Kunststoffe eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Phenylnaphthalen-2-amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. In biologischen Systemen kann es mit Enzymen und Rezeptoren interagieren und zu verschiedenen physiologischen Effekten führen. Zum Beispiel kann seine antimikrobielle Aktivität auf die Störung bakterieller Zellmembranen oder die Hemmung essentieller Enzyme zurückzuführen sein. Die anticancerogenen Eigenschaften der Verbindung könnten auf ihre Fähigkeit zurückzuführen sein, Apoptose zu induzieren oder die Zellproliferation zu hemmen.

Ähnliche Verbindungen:

2-Naphthylamin: Ein weiteres Naphthalinderivat mit einer Aminogruppe am zweiten Kohlenstoffatom.

N-Phenyl-2-naphthylamin: Ähnliche Struktur, jedoch mit der Phenylgruppe am Stickstoffatom.

Naphthalin: Die Stammverbindung ohne Substituenten.

Vergleich: 7-Phenylnaphthalen-2-amin ist durch die spezifische Positionierung der Phenyl- und Aminogruppen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Im Vergleich zu 2-Naphthylamin hat es eine verbesserte Stabilität und unterschiedliche Reaktionsmuster. N-Phenyl-2-naphthylamin hat zwar eine ähnliche Struktur, weist aber aufgrund der am Stickstoffatom anstelle des Naphthalinrings gebundenen Phenylgruppe unterschiedliche elektronische Eigenschaften auf.

Wirkmechanismus

The mechanism of action of 7-Phenylnaphthalen-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The compound’s anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation.

Vergleich Mit ähnlichen Verbindungen

2-Naphthylamine: Another naphthalene derivative with an amine group at the second carbon.

N-Phenyl-2-naphthylamine: Similar structure but with the phenyl group attached to the nitrogen atom.

Naphthalene: The parent compound without any substituents.

Comparison: 7-Phenylnaphthalen-2-amine is unique due to the specific positioning of the phenyl and amine groups, which imparts distinct chemical and biological properties. Compared to 2-naphthylamine, it has enhanced stability and different reactivity patterns. N-Phenyl-2-naphthylamine, while similar, has different electronic properties due to the phenyl group being attached to the nitrogen atom rather than the naphthalene ring.

Eigenschaften

Molekularformel |

C16H13N |

|---|---|

Molekulargewicht |

219.28 g/mol |

IUPAC-Name |

7-phenylnaphthalen-2-amine |

InChI |

InChI=1S/C16H13N/c17-16-9-8-13-6-7-14(10-15(13)11-16)12-4-2-1-3-5-12/h1-11H,17H2 |

InChI-Schlüssel |

ZJMBNWAUVFXOLJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CC(=C3)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]isothiazol-3-amine hydrochloride](/img/structure/B11770130.png)

![5-Chloro-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulene-1(2H)-thione](/img/structure/B11770148.png)

![1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone](/img/structure/B11770153.png)